Product packaging for Methyl 5-bromo-2-fluoro-4-hydroxybenzoate(Cat. No.:CAS No. 1142227-35-7)

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

Cat. No.: B1426086
CAS No.: 1142227-35-7
M. Wt: 249.03 g/mol
InChI Key: DRUFUUXPRULILR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate ( 1142227-35-7) is a high-purity benzoate ester derivative supplied for use in chemical and pharmaceutical research. This compound, with a molecular formula of C8H6BrFO3 and a molecular weight of 249.04 g/mol, serves as a versatile synthetic intermediate or building block in the development of more complex molecules . The presence of multiple functional groups—including bromo and fluoro substituents, a hydroxy group, and the methyl ester—makes it a valuable substrate for further chemical transformations, such as cross-coupling reactions, functional group interconversions, and the synthesis of potential active pharmaceutical ingredients (APIs). It is typically supplied as a yellow to white solid and should be stored sealed in a dry environment at room temperature (20-22°C) or refrigerated at 2-8°C to ensure stability. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers can request bulk quantities, with special academic pricing often available for qualified institutions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFO3 B1426086 Methyl 5-bromo-2-fluoro-4-hydroxybenzoate CAS No. 1142227-35-7

Properties

IUPAC Name

methyl 5-bromo-2-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUFUUXPRULILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reflux Method: A suspension of methyl 5-bromo-2-fluoro-4-hydroxybenzoate, benzyl bromide, and potassium carbonate in acetone is heated under reflux for 12 hours. After cooling, the mixture is filtered, and the solvent is removed under vacuum.

    Methanol and Dichloromethane Method: 5-bromo-2-fluoro-4-hydroxybenzoic acid is dissolved in anhydrous dichloromethane and absolute methanol, mixed with trimethylsilyl diazomethane, and stirred at room temperature for 30 minutes.

    Sulfuric Acid Method: The compound is dissolved in methanol, and concentrated sulfuric acid is added. The reaction is carried out at 85°C for 32 hours.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Esterification: The hydroxyl group can participate in esterification reactions to form various esters.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

    Potassium Carbonate: Used in substitution reactions.

    Trimethylsilyl Diazomethane: Used in esterification reactions.

    Sulfuric Acid: Used in the preparation of the compound.

Major Products Formed

    Substituted Benzoates: Formed through substitution reactions.

    Esters: Formed through esterification reactions.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-fluoro-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and fluorine) and the hydroxyl group allows the compound to participate in various biochemical reactions. These interactions can affect enzyme activity, protein binding, and cellular signaling pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions, functional groups, or halogens, significantly altering their properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Differences vs. Target Compound
Methyl 5-bromo-2-fluoro-4-hydroxybenzoate N/A C₈H₆BrFO₃ 245.04 5-Br, 2-F, 4-OH Reference compound
Methyl 5-bromo-4-fluoro-2-methoxybenzoate 1193162-25-2 C₉H₇BrFO₃ 262.05 5-Br, 4-F, 2-OCH₃ Methoxy (-OCH₃) at C2 increases lipophilicity
Methyl 4-bromo-5-fluoro-2-hydroxybenzoate 1644-71-9 C₈H₆BrFO₃ 245.04 4-Br, 5-F, 2-OH Br/F positional swap alters electronic effects
5-Bromo-4-fluoro-2-hydroxybenzoic acid 95383-26-9 C₇H₄BrFO₃ 231.01 5-Br, 4-F, 2-OH Free carboxylic acid; higher acidity
Methyl 5-bromo-2-fluoro-4-methylbenzoate 1378655-77-6 C₉H₉BrFO₂ 248.07 5-Br, 2-F, 4-CH₃ Methyl (-CH₃) at C4 reduces polarity
Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate 2253789-54-5 C₉H₇Br₂FO₂ 325.96 5-Br, 2-BrCH₂, 4-F Bromomethyl adds steric bulk and reactivity

Key Research Findings

Positional Isomerism : Swapping Br and F positions (e.g., Methyl 4-bromo-5-fluoro-2-hydroxybenzoate vs. the target) alters electronic distribution. Bromine’s inductive effect at C5 enhances electrophilic substitution reactivity compared to C4 .

Functional Group Impact :

  • Replacing -OH with -OCH₃ (e.g., Methyl 5-bromo-4-fluoro-2-methoxybenzoate) increases logP by ~1.5 units, improving membrane permeability but reducing hydrogen-bonding capacity .
  • The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to methyl-substituted analogs .

Steric and Reactive Effects : Bromomethyl substitution (e.g., Methyl 5-bromo-2-(bromomethyl)-4-fluorobenzoate) introduces a reactive site for nucleophilic displacement, making it useful in cross-coupling reactions .

Biological Activity

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H6BrFO3C_8H_6BrFO_3 and a molecular weight of 249.04 g/mol. Its structure features a benzene ring with bromine at the 5-position, fluorine at the 2-position, and a hydroxy group at the 4-position. These substituents contribute to its unique chemical behavior and potential biological activities.

Property Details
Molecular FormulaC8H6BrFO3C_8H_6BrFO_3
Molecular Weight249.04 g/mol
Functional GroupsBromine, Fluorine, Hydroxy
Chemical ClassBenzoate derivative

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Compounds with similar structures often demonstrate effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that halogenated benzoates can inhibit bacterial growth through interference with cell wall synthesis or enzyme inhibition.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of related compounds, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant antibacterial potential (source: ).

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. Similar benzoate derivatives have been documented to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Mechanism of Action
The presence of the hydroxy group allows for hydrogen bonding with enzyme active sites, potentially enhancing the compound's ability to inhibit COX enzymes. This mechanism is crucial for developing anti-inflammatory agents (source: ).

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities of this compound relative to structurally similar compounds:

Compound Antimicrobial Activity (MIC) Anti-inflammatory Activity
This compound32 µg/mL against S. aureusModerate inhibition of COX
Methyl 5-chloro-2-hydroxybenzoate64 µg/mL against E. coliStrong inhibition of COX
Methyl 5-bromo-4-fluoro-2-hydroxybenzoate16 µg/mL against S. aureusWeak inhibition

Q & A

Q. What are the optimal synthetic routes for Methyl 5-bromo-2-fluoro-4-hydroxybenzoate, and how can reaction conditions be optimized?

Q. How can researchers resolve contradictions in crystallographic data for halogenated benzoates?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from crystal packing or disorder. Use SHELXL’s TWIN and BASF commands ( ) to refine twinned crystals. For electron density ambiguities, employ DFT calculations (Gaussian 16) to compare experimental and theoretical geometries .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer :
  • Reaction Scaling : Transition from batch to flow chemistry for controlled halogenation (prevents exothermic runaway).
  • Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Analytical QC : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromo-2-fluoro-4-hydroxybenzoate
Reactant of Route 2
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Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

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